2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride
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Overview
Description
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride is a chemical compound with the molecular formula C7H13NO2·HCl.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride typically involves the transformation of 2-hydroxychalcones using the Corey–Chaykovsky reaction. This reaction involves treating 2-hydroxychalcones with the Corey ylide, leading to the formation of highly reactive donor–acceptor cyclopropanes. These intermediates undergo nucleophilic three-membered ring opening followed by cyclization under mild reaction conditions to afford the 2,6-dioxabicyclo[3.2.1]octane scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis generally follows the principles of organic synthesis involving the use of specific reagents and catalysts to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in various substituted products .
Scientific Research Applications
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can influence various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
6-Oxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride: This compound has a similar bicyclic structure but differs in the position of the oxygen atoms.
2,8-Dioxabicyclo[3.2.1]octane: Another bicyclic compound with a different arrangement of oxygen atoms.
Uniqueness
2,6-Dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride is unique due to its specific arrangement of atoms within the bicyclic framework. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
2,6-dioxabicyclo[3.2.1]octan-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-4-7-3-6(9-5-7)1-2-10-7;/h6H,1-5,8H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIYORKPADXMPIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CC1OC2)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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